4-Butyl-4'-hydroxychalcone
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Overview
Description
4-Butyl-4’-hydroxychalcone is a chemical compound with the molecular formula C19H20O2. It is a member of the chalcone family, which are open-chain flavonoids characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This compound is known for its yellow crystalline appearance and is widely used in the synthesis of various organic compounds due to its antioxidant and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-4’-hydroxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aryl methyl ketone and an aryl aldehyde in the presence of an alcoholic alkali. The general reaction conditions include:
Reactants: 4-Butylbenzaldehyde and 4’-hydroxyacetophenone
Catalyst: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
The reaction proceeds through the formation of an enolate intermediate, which then undergoes aldol condensation to form the chalcone product .
Industrial Production Methods
Industrial production of 4-Butyl-4’-hydroxychalcone follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Large quantities of 4-Butylbenzaldehyde and 4’-hydroxyacetophenone
Continuous Stirring: To ensure proper mixing and reaction efficiency
Controlled Temperature: To maintain optimal reaction conditions
Purification: Crystallization or recrystallization to obtain high-purity product
Chemical Reactions Analysis
4-Butyl-4’-hydroxychalcone undergoes various chemical reactions, including:
Oxidation
Reagents: Potassium permanganate, hydrogen peroxide
Conditions: Acidic or basic medium
Products: Corresponding carboxylic acids or quinones
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Room temperature to reflux
Products: Corresponding alcohols or dihydrochalcones
Substitution
Reagents: Halogens, nucleophiles
Conditions: Varies depending on the substituent
Products: Substituted chalcones with different functional groups
Scientific Research Applications
4-Butyl-4’-hydroxychalcone has a wide range of scientific research applications:
Chemistry
Synthesis of Organic Compounds: Used as an intermediate in the synthesis of various organic molecules.
Catalysis: Acts as a catalyst in certain organic reactions.
Biology
Antioxidant Properties: Protects cells from oxidative stress.
Anti-inflammatory Properties: Reduces inflammation in biological systems.
Medicine
Pharmaceuticals: Potential use in the development of drugs for treating diseases such as cancer and inflammation.
Chemopreventive Agent: Investigated for its role in preventing cancer.
Industry
Dyes and Pigments: Used in the production of dyes and pigments due to its color properties.
Cosmetics: Incorporated into cosmetic formulations for its antioxidant benefits.
Mechanism of Action
The mechanism of action of 4-Butyl-4’-hydroxychalcone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Cancer Cell Modulation: Modulates signaling pathways involved in cell proliferation and apoptosis, leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
4-Butyl-4’-hydroxychalcone can be compared with other similar chalcone derivatives:
4-Methoxy-4’-hydroxychalcone: Similar antioxidant properties but different substituent groups.
4-Chloro-4’-hydroxychalcone: Exhibits higher antibacterial activity due to the presence of a chloro group.
4-Methyl-4’-hydroxychalcone: Similar anti-inflammatory properties but different substituent groups.
The uniqueness of 4-Butyl-4’-hydroxychalcone lies in its specific butyl and hydroxy substituents, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-(4-butylphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O2/c1-2-3-4-15-5-7-16(8-6-15)9-14-19(21)17-10-12-18(20)13-11-17/h5-14,20H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLVYHVGNKJGBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659754 |
Source
|
Record name | 3-(4-Butylphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00659754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
385810-21-9 |
Source
|
Record name | 3-(4-Butylphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00659754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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